molecular formula C10H9BrN2O2 B13300767 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid

5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13300767
M. Wt: 269.09 g/mol
InChI Key: ADDCQCMYKNGPPO-UHFFFAOYSA-N
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Description

5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, a but-3-yn-1-ylamino substituent at position 2, and a carboxylic acid group at position 4. This compound combines a heteroaromatic core with functional groups that confer unique physicochemical properties. The carboxylic acid moiety enhances solubility in polar solvents and enables salt formation, making it relevant for pharmaceutical and materials science applications .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-2-(but-3-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H9BrN2O2/c1-2-3-4-12-9-5-7(10(14)15)8(11)6-13-9/h1,5-6H,3-4H2,(H,12,13)(H,14,15)

InChI Key

ADDCQCMYKNGPPO-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Amination: The but-3-yn-1-yl group is introduced through a nucleophilic substitution reaction, where the brominated pyridine reacts with but-3-yn-1-amine.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid can be contextualized by comparing it to related pyridine and pyrimidine derivatives. Below is a detailed analysis:

Table 1: Key Properties of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid (Target Compound) C₁₀H₁₀BrN₂O₂ 269.09* 5-Br, 2-(but-3-yn-1-ylamino), 4-COOH Alkyne functionalization, drug discovery
5-Bromo-2-[methyl(prop-2-ynyl)amino]pyridine-4-carboxylic acid C₁₀H₉BrN₂O₂ 269.09 5-Br, 2-(methylpropargylamino), 4-COOH Discontinued; similar reactivity
2-Bromopyridine-4-carboxylic acid C₆H₄BrNO₂ 202.01 2-Br, 4-COOH Simpler structure; intermediate synthesis
5-Bromo-2-(piperidin-1-yl)pyridine C₁₀H₁₃BrN₂ 241.13 5-Br, 2-piperidinyl Enhanced lipophilicity; kinase inhibition
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid C₆H₅BrN₂O₄S 289.09 5-Br, 2-(methylsulfonyl), pyrimidine core Higher acidity; enzyme inhibition
5-Bromo-2-methyl-6-(4-morpholinyl)-3-pyridinecarboxylic acid C₁₂H₁₅BrN₂O₃ 327.17 5-Br, 2-Me, 6-morpholinyl, 3-COOH Solubility via morpholine; drug design

*Calculated based on formula in .

Structural and Functional Analysis

Core Heterocycle :

  • The target compound and most analogues use a pyridine ring. Pyrimidine-based derivatives (e.g., ) exhibit distinct electronic profiles due to the presence of two nitrogen atoms, which may alter hydrogen-bonding capacity and acidity .

Substituent Effects: Bromine Position: Bromine at position 5 (target compound) vs. position 2 () influences steric and electronic interactions. Alkyne vs. Sulfonyl Groups: The but-3-yn-1-ylamino group in the target compound enables click chemistry applications, whereas the methylsulfonyl group in increases acidity (pKa ~1-2) and stabilizes negative charges, aiding in protein binding . Amino vs. Piperidinyl/Morpholinyl Groups: Piperidine () and morpholine () substituents improve lipophilicity and membrane permeability, critical for CNS drug candidates. The alkyne-terminated amino group in the target compound offers modularity for bioconjugation .

Carboxylic Acid Position :

  • Position 4 (target compound) vs. 3 () alters hydrogen-bonding networks. A 4-carboxylic acid group may participate in stronger intermolecular interactions in the solid state, as seen in pyridine derivatives (cf. hydrogen-bonding patterns in ) .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution at position 2 with but-3-yn-1-amine, followed by bromination. Comparatively, ’s discontinued status suggests challenges in scalability or stability of propargylamino derivatives .

Biological Activity

5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its efficacy against microbial pathogens.

5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid is characterized by the following properties:

PropertyValue
IUPAC Name5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid
Molecular FormulaC12H12BrN2O2
Molecular Weight284.14 g/mol
CAS Number2097847-79-3

Synthesis

The synthesis of 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves several steps, including:

  • Formation of the Pyridine Ring : Starting with brominated pyridine derivatives, the synthesis proceeds through nucleophilic substitution reactions.
  • Alkyne Introduction : The butynyl group is introduced via a coupling reaction, often utilizing palladium-catalyzed cross-coupling techniques.
  • Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group, typically through hydrolysis or oxidation methods.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-4-carboxylic acid. The compound has shown effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.250 mg/mL
Bacillus subtilis0.062 mg/mL

These results indicate that the compound possesses significant antibacterial activity, comparable to standard antibiotics such as ciprofloxacin and penicillin .

The proposed mechanism of action for 5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine derivatives involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It can interact with bacterial membranes, leading to increased permeability and eventual cell lysis.

Case Studies and Research Findings

Several research studies have focused on the biological activity of similar pyridine compounds:

  • Study on Antimicrobial Activity : A comparative study demonstrated that various substituted pyridines exhibited notable antibacterial properties, with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Evaluation of Antiviral Properties : Research into pyridine derivatives also indicates potential antiviral activity against SARS-CoV-2, highlighting their role in combating emerging viral threats .
  • Structural Activity Relationship (SAR) : Investigations into the SAR of pyridine compounds suggest that halogen substitutions (like bromine) significantly enhance biological activity by increasing lipophilicity and improving binding interactions with microbial targets .

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